5-Methyl-8-hydroxycoumarin
Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl-8-hydroxycoumarin and related compounds has been explored through various chemical pathways. Notably, Rao and Seshadri synthesized 7-hydroxy-5-methylcoumarin, a closely related compound, via condensation of orcylaldehyde with diethyl malonate, followed by carbethoxyl group removal (Ranganatha Rao & Seshadri, 1941). Additionally, a regioselective synthesis approach was reported for producing 5-methyl- and 5-ethyl-4-hydroxycoumarin, starting from compounds that allow for the preparation of prenylated polyketide coumarins (Appendino, Cravotto, Giovenzana, & Palmisano, 1999).
Molecular Structure Analysis
The molecular structure of 5-Methyl-8-hydroxycoumarin derivatives has been studied using various analytical techniques, including X-ray diffraction. For instance, the crystal structure of related coumarin derivatives has been elucidated, revealing the planarity of the coumarin moiety and the hydrogen bonding patterns that influence the compound's stability and reactivity (Goswami, Gupta, Gupta, & Sivakumar, 2006).
Chemical Reactions and Properties
5-Methyl-8-hydroxycoumarin undergoes various chemical reactions, highlighting its versatile chemical properties. The synthesis and characterization of its derivatives have been explored, indicating the compound's ability to form stable complexes with metals and participate in enzymatic transformations. For example, Rastogi et al. described the formation of colored complexes with several metal ions, showcasing the compound's utility in inorganic chemistry (Rastogi, Srivastava, Jain, & Agarwal, 1972).
Physical Properties Analysis
The physical properties of 5-Methyl-8-hydroxycoumarin and its derivatives, such as solubility, melting point, and crystal structure, have been documented to facilitate its application in various scientific fields. The crystalline structure and behavior under different conditions provide insight into the compound's stability and reactivity.
Chemical Properties Analysis
5-Methyl-8-hydroxycoumarin exhibits a range of chemical properties, including its reactivity towards different chemical reagents, ability to participate in hydrogen bonding, and its electrochemical characteristics. Janeiro et al. investigated the electrochemical redox mechanisms of various 3-arylcoumarins, providing valuable information on the structure/electrochemical relationship of coumarin derivatives (Janeiro, Matos, Santana, Uriarte, & Oliveira‐Brett, 2013).
Scientific Research Applications
Anticancer Applications
Coumarin derivatives, including 5-Methyl-8-hydroxycoumarin, have been explored for their potential anticancer properties. A study focused on designing coumarin derivatives as inhibitors for pancreatic cancer, based on their interaction with certain enzymes overexpressed in various tumors, notably pancreatic cancer. Computational analysis suggested that specific groups at position 8 of 4-methyl-7-hydroxycoumarin exhibit anticancer activity (Manidhar et al., 2013). Similarly, various coumarin derivatives have been investigated for their cytotoxic effects on multiple human cancer cell lines, revealing that certain compounds, including those with 4-methyl moieties, exhibit considerable anticancer capacity (Miri et al., 2016).
Pharmacological Properties
Coumarins, including variants like 5-Methyl-8-hydroxycoumarin, have been synthesized and studied for various pharmacological effects. For instance, some derivatives have been analyzed for their antibacterial activity and alkylating properties, showcasing their utility in medical applications (Nawrot-Modranka et al., 2006). Other research has focused on the synthesis and cytotoxic activity of non-naturally substituted 4-oxycoumarin derivatives, including 5-Methyl-8-hydroxycoumarin, for potential use in cancer treatment (Serra et al., 2012).
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory and immunomodulatory effects of coumarin compounds have been studied in various contexts. For example, 7-hydroxycoumarin and its derivatives have shown efficacy in modulating the effector functions of human neutrophils, highlighting their potential anti-inflammatory applications (Kabeya et al., 2013). Additionally, the intestinal anti-inflammatory activity of coumarin and 4-hydroxycoumarin in a rat model of colitis has been examined, indicating their potential use in treating inflammatory bowel disease (Luchini et al., 2008).
Biosynthesis and Chemical Properties
The biosynthesis of coumarin derivatives, including 5-Methyl-8-hydroxycoumarin, has been a subject of study, offering insights into their natural production and potential for synthetic modification. For instance, the biosynthesis of 4-hydroxy-5-methylcoumarin in Gerbera jamesonii highlights the acetate-malonate pathway in coumarin formation (Inoue et al., 1989).
Safety And Hazards
The safety information for 5-Methyl-8-hydroxycoumarin includes hazard statements H302, H315, H319, H335, and precautionary statement P261 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry. Coumarin core has been shown to form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders . This suggests that 5-Methyl-8-hydroxycoumarin and other coumarin derivatives may have potential applications in the development of novel therapeutic agents.
properties
IUPAC Name |
8-hydroxy-5-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-4-8(11)10-7(6)3-5-9(12)13-10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIPWJLWVGROTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190112 | |
Record name | 5-Methyl-8-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-8-hydroxycoumarin | |
CAS RN |
36651-81-7 | |
Record name | 5-Methyl-8-hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036651817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-8-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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